molecular formula C9H9FO B11919618 4-Fluoro-2,3-dihydro-1H-inden-5-ol

4-Fluoro-2,3-dihydro-1H-inden-5-ol

Katalognummer: B11919618
Molekulargewicht: 152.16 g/mol
InChI-Schlüssel: QYGRIEYKPXIMQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H9FO. It is a derivative of indene, featuring a fluorine atom at the 4-position and a hydroxyl group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-5-ol typically involves the following steps:

    Fluorination: The introduction of the fluorine atom can be achieved through the reaction of an appropriate precursor with a fluorinating agent. Common fluorinating agents include elemental fluorine (F2), hydrogen fluoride (HF), or more selective reagents like Selectfluor.

    Reduction: The reduction of the intermediate compound to form the desired dihydro-inden-5-ol structure can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-1-indanol
  • 5-Fluoro-2,3-dihydro-1H-inden-1-ol
  • 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Uniqueness

4-Fluoro-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C9H9FO

Molekulargewicht

152.16 g/mol

IUPAC-Name

4-fluoro-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H9FO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2

InChI-Schlüssel

QYGRIEYKPXIMQM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C(=C(C=C2)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.